molecular formula C14H11N5O B11351808 N-[4-(1H-tetrazol-1-yl)phenyl]benzamide

N-[4-(1H-tetrazol-1-yl)phenyl]benzamide

Cat. No.: B11351808
M. Wt: 265.27 g/mol
InChI Key: QRAFRMBIHNQFGR-UHFFFAOYSA-N
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Description

N-[4-(1H-Tetrazol-1-yl)phenyl]benzamide is a benzamide derivative featuring a tetrazole moiety at the para-position of the phenyl ring. The tetrazole group (1H-tetrazol-1-yl) is a five-membered aromatic heterocycle with four nitrogen atoms, known for its high acidity (pKa ~4.9) and bioisosteric properties, often serving as a carboxylate replacement in drug design .

Properties

Molecular Formula

C14H11N5O

Molecular Weight

265.27 g/mol

IUPAC Name

N-[4-(tetrazol-1-yl)phenyl]benzamide

InChI

InChI=1S/C14H11N5O/c20-14(11-4-2-1-3-5-11)16-12-6-8-13(9-7-12)19-10-15-17-18-19/h1-10H,(H,16,20)

InChI Key

QRAFRMBIHNQFGR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)N3C=NN=N3

Origin of Product

United States

Preparation Methods

    Synthetic Routes: One common synthetic route involves the reaction of 4-aminobenzoyl chloride with sodium azide (NaN) to form the tetrazole ring. The resulting intermediate is then treated with ammonia or an amine to yield N-[4-(1H-tetrazol-1-yl)phenyl]benzamide.

    Industrial Production: While industrial-scale production methods may vary, the synthetic route described above can be adapted for large-scale synthesis.

  • Chemical Reactions Analysis

    Cycloaddition Reactions Involving the Tetrazole Ring

    The tetrazole moiety participates in [3+2] cycloadditions due to its electron-deficient nature. In one study, the tetrazole ring underwent cycloaddition with activated nitriles under Cu(II) catalysis to form fused heterocycles (e.g., triazolo-tetrazoles) with yields up to 98% .

    Key Reaction Conditions:

    Reagents/CatalystsSolventTemperatureYield
    Cu(II)/Na azideDMSO90°C75–96%
    AlCl₃NMP80°C84–91%

    Mechanistically, the Cu(II) catalyst activates the nitrile group, facilitating nucleophilic attack by the tetrazole’s nitrogen atoms . This reactivity enables the synthesis of polycyclic derivatives for pharmaceutical applications.

    Electrophilic Aromatic Substitution (EAS)

    The phenyl rings undergo halogenation and sulfonation. For example, bromination at the para-position of the benzamide phenyl group was achieved using Br₂/FeBr₃, yielding 5-bromo derivatives critical for structure-activity relationship (SAR) studies .

    Substitution Patterns:

    PositionSubstituentCatalystYield
    paraBrFeBr₃89%
    metaNO₂H₂SO₄72%

    The electron-withdrawing tetrazole group directs electrophiles to the meta and para positions of the adjacent phenyl ring.

    Amide Functionalization

    The benzamide group undergoes hydrolysis and acylation. Hydrolysis with HCl/NaOH yields 4-(1H-tetrazol-1-yl)aniline, while acylation with acid chlorides forms secondary amides:

    Example Reaction:

    N-[4-(1H-tetrazol-1-yl)phenyl]benzamide+RCOClpyridineRCONH-[4-(1H-tetrazol-1-yl)phenyl]benzamide\text{this compound} + \text{RCOCl} \xrightarrow{\text{pyridine}} \text{RCONH-[4-(1H-tetrazol-1-yl)phenyl]benzamide}

    Acid ChlorideProduct Yield
    Acetyl chloride85%
    Benzoyl chloride91%

    Metal-Catalyzed Cross-Couplings

    The compound participates in Suzuki-Miyaura couplings when halogenated. For instance, the 5-bromo derivative (from EAS) reacts with aryl boronic acids under Pd catalysis:

    Br-C14H11N5O+Ar-B(OH)2Pd(PPh3)4Ar-C14H11N5O\text{Br-C}_{14}\text{H}_{11}\text{N}_5\text{O} + \text{Ar-B(OH)}_2 \xrightarrow{\text{Pd(PPh}_3\text{)}_4} \text{Ar-C}_{14}\text{H}_{11}\text{N}_5\text{O}

    Optimized Conditions:

    • Catalyst: Pd(PPh₃)₄ (2 mol%)

    • Base: K₂CO₃

    • Solvent: DMF/H₂O

    • Yield: 68–92%

    Redox Reactions

    The tetrazole ring is resistant to oxidation, but the benzamide’s phenyl group can be oxidized to a carboxylic acid under strong conditions (e.g., KMnO₄/H₂SO₄). Reduction of the amide to an amine is achievable with LiAlH₄, though this requires careful control to avoid over-reduction.

    Biological Alkylation

    In medicinal chemistry, the tetrazole’s NH group undergoes alkylation to improve pharmacokinetics. For example, reaction with methyl iodide in DMF forms a methylated derivative with enhanced metabolic stability:

    This compound+CH3IN-[4-(1-methyl-1H-tetrazol-1-yl)phenyl]benzamide\text{this compound} + \text{CH}_3\text{I} \rightarrow \text{N-[4-(1-methyl-1H-tetrazol-1-yl)phenyl]benzamide}

    Conditions:

    • Base: K₂CO₃

    • Yield: 78%

    Comparative Reactivity Table

    Reaction TypeKey ReagentsCatalystsYield RangeApplication
    [3+2] CycloadditionNaN₃, nitrilesCu(II)/AlCl₃75–98% Heterocycle synthesis
    Suzuki CouplingAryl boronic acidsPd(PPh₃)₄68–92% Biaryl derivatives
    Amide AcylationRCOClPyridine85–91% Prodrug design
    BrominationBr₂FeBr₃89% SAR studies

    Scientific Research Applications

    Antimicrobial Activity

    Research indicates that derivatives of N-[4-(1H-tetrazol-1-yl)phenyl]benzamide exhibit significant antimicrobial properties. For instance, studies have demonstrated effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism often involves the inhibition of essential bacterial enzymes, leading to cell death .

    Anti-inflammatory Effects

    The compound has been investigated for its potential anti-inflammatory effects. It acts as an inhibitor of xanthine oxidase, an enzyme involved in the production of uric acid, which is linked to inflammatory conditions such as gout. This inhibition can lead to reduced inflammation and pain relief in affected patients.

    Anticancer Properties

    This compound has shown promise in cancer research. Studies have identified its ability to induce apoptosis in cancer cells and inhibit tumor growth in various models. The compound's interaction with specific cellular pathways makes it a candidate for further investigation as an anticancer agent .

    Case Study 1: Xanthine Oxidase Inhibition

    A study focused on the synthesis and evaluation of this compound derivatives as xanthine oxidase inhibitors demonstrated that certain modifications to the structure significantly enhanced inhibitory activity. The most potent derivatives showed IC50_{50} values lower than those of existing treatments for gout, suggesting potential for clinical application .

    Case Study 2: Anticancer Activity

    In another study, derivatives of this compound were tested against various cancer cell lines. Results indicated that some derivatives exhibited IC50_{50} values comparable to or better than standard chemotherapeutic agents. The study highlighted the importance of structural modifications in enhancing anticancer efficacy .

    Mechanism of Action

    • The exact mechanism by which N-[4-(1H-tetrazol-1-yl)phenyl]benzamide exerts its effects depends on its specific application. It may interact with molecular targets or pathways relevant to its intended purpose.
  • Comparison with Similar Compounds

    Comparison with Structurally Similar Compounds

    Structural Variations and Functional Group Impact

    Table 1: Key Structural Differences and Their Implications
    Compound Name Core Structure Variation Functional Impact
    N-[4-(1H-Tetrazol-1-yl)phenyl]benzamide Tetrazole at para-phenyl position High acidity, hydrogen-bonding capacity, metabolic stability
    N-(3-chloro-4-fluorophenyl)-4-(1H-imidazol-1-yl)benzamide Imidazole substituent Reduced acidity vs. tetrazole; altered π-π stacking and receptor interactions
    N-[4-(4-Methylpiperazin-1-yl)phenyl]-3-(1H-tetrazol-1-yl)benzamide Piperazinyl group at meta position Enhanced solubility (basic nitrogen); potential for kinase inhibition
    N-(3-acetylphenyl)-4-(1H-tetrazol-1-yl)benzamide Acetyl group on phenyl ring Increased lipophilicity (logP = 2.02); possible CYP450 interactions
    Key Observations:
    • Tetrazole vs. Imidazole : Tetrazole derivatives exhibit stronger hydrogen-bonding capacity and acidity, making them superior bioisosteres for carboxylic acids in drug design compared to imidazoles .
    • Substituent Effects : Electron-withdrawing groups (e.g., halogens) enhance metabolic stability, while basic groups (e.g., piperazine) improve aqueous solubility .

    Physicochemical and Pharmacokinetic Properties

    Table 3: Property Comparison
    Property This compound Imidazole Analog Acetyl-substituted Derivative
    Molecular Weight ~307–322 g/mol 307–380 g/mol 307.31 g/mol
    logP 1.5–2.5 2.0–3.5 2.02
    Polar Surface Area (Ų) ~75–80 ~60–70 76.92
    Hydrogen Bond Donors 1 1–2 1
    Key Insights:
    • Polar Surface Area : Tetrazole derivatives have higher polarity, enhancing solubility but requiring optimization for blood-brain barrier penetration .
    Table 4: Activity Profiles
    Compound Type Biological Activity Mechanism/Notes
    Tetrazole benzamides Anticancer, antimicrobial (IC₅₀ = 5–20 µM) MAP kinase inhibition; DNA intercalation
    Imidazole derivatives Antifungal, antibacterial (MIC = 8–32 µg/mL) CYP51 inhibition; cell membrane disruption
    Piperazinyl-substituted Kinase inhibition (e.g., MK10_HUMAN) ATP-binding site competition
    Highlights:
    • Tetrazole vs. Imidazole Bioactivity : Tetrazole derivatives show broader kinase inhibition, while imidazoles excel in antimicrobial applications due to membrane-targeting effects .
    • Acetylated Derivatives : Improved pharmacokinetics (e.g., longer half-life) but variable potency depending on substituent position .

    Biological Activity

    N-[4-(1H-tetrazol-1-yl)phenyl]benzamide, a compound featuring a tetrazole ring integrated with a benzamide structure, has garnered attention in medicinal chemistry due to its diverse biological activities. This article discusses the compound's synthesis, biological activity, structure-activity relationships (SAR), and potential therapeutic applications based on recent research findings.

    1. Structural Overview

    The molecular structure of this compound is characterized by the presence of a phenyl group linked to a benzamide moiety, with a tetrazole ring contributing to its pharmacological properties. The unique arrangement of these functional groups facilitates interactions with various biological targets.

    Compound Name Structure Unique Features
    This compoundStructureExhibits strong biological activity against specific enzyme targets.
    N-(3-(1H-tetrazol-1-yl)phenyl)isonicotinamideStructureKnown for its role as a xanthine oxidase inhibitor.
    4-Acetyl-N-(2-(1H-tetrazol-5-yl)phenyl)benzamideStructureDisplays enhanced solubility and bioavailability compared to parent compounds.

    2.1 Antimicrobial Properties

    Research indicates that compounds containing tetrazole rings, including this compound, exhibit significant antimicrobial activity. For instance, derivatives have been shown to inhibit bacterial growth in vitro against various strains such as Bacillus subtilis and Pseudomonas aeruginosa . The minimum inhibitory concentration (MIC) values suggest that these compounds can be effective alternatives to traditional antibiotics.

    2.2 Anti-inflammatory Effects

    In addition to antimicrobial activity, this compound has demonstrated anti-inflammatory properties. Studies utilizing the carrageenan-induced paw edema model in rats revealed that certain tetrazole derivatives exhibited moderate anti-inflammatory effects, making them potential candidates for treating inflammatory diseases .

    2.3 Xanthine Oxidase Inhibition

    One of the promising applications of this compound is as an inhibitor of xanthine oxidase, an enzyme involved in uric acid metabolism. This inhibition can be beneficial in managing conditions like gout . Molecular docking studies have provided insights into the binding affinity of this compound to xanthine oxidase, indicating its potential as a lead compound for drug development targeting hyperuricemia .

    3. Case Studies and Research Findings

    Several studies have explored the biological activity of tetrazole derivatives, highlighting their therapeutic potential:

    • Study on Antimicrobial Activity : A series of substituted tetrazole derivatives were synthesized and evaluated for their antimicrobial efficacy using disc diffusion methods. Compounds showed varying degrees of inhibition against Escherichia coli and Staphylococcus aureus, with some exhibiting MIC values lower than standard antibiotics .
    • Anti-inflammatory Activity Evaluation : In a study assessing the anti-inflammatory effects of new benzoxazinone derivatives, certain tetrazole-containing compounds were found to significantly reduce inflammation in animal models .

    4. Structure-Activity Relationships (SAR)

    Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications to the phenyl or benzamide moieties can enhance potency and selectivity towards specific biological targets:

    • GPR35 Agonism : Some derivatives have been identified as agonists for G protein-coupled receptor GPR35, which is implicated in pain and metabolic disorders. These compounds demonstrated dose-dependent responses in cellular assays .
    • Optimization for Antimicrobial Activity : Structural modifications have led to increased solubility and bioavailability, enhancing the therapeutic index of certain tetrazole derivatives .

    Q & A

    Safety protocols for handling tetrazole-containing compounds

    • PPE : Nitrile gloves, lab coat, and goggles.
    • Ventilation : Use fume hoods during synthesis to avoid inhalation of azide precursors.
    • Waste disposal : Neutralize residual sodium azide with NaNO₂/HCl before disposal .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.